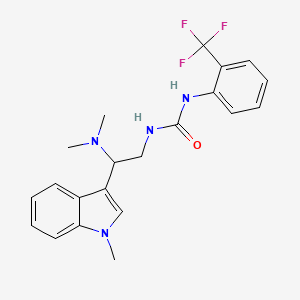

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring:

- A 1-methylindole moiety linked via an ethyl chain to a dimethylamino group.

- A 2-(trifluoromethyl)phenyl substituent on the urea backbone.

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N4O/c1-27(2)19(15-13-28(3)18-11-7-4-8-14(15)18)12-25-20(29)26-17-10-6-5-9-16(17)21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIRUAHZCATGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3C(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation of Aryl Precursors

The 2-(trifluoromethyl)phenyl group is synthesized via electrophilic trifluoromethylation using trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻) . This reagent enables efficient CF₃ transfer under mild conditions (Scheme 1A):

- Substrate : 2-Iodobenzonitrile undergoes Ullmann-type coupling with TT-CF₃⁺OTf⁻ in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 80°C.

- Yield : 78% isolated yield of 2-(trifluoromethyl)benzonitrile.

- Hydrolysis : The nitrile is hydrolyzed to the corresponding carboxylic acid using H₂SO₄ (60%) at 120°C, followed by Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate the isocyanate.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Trifluoromethylation | TT-CF₃⁺OTf⁻, CuI, DMF, 80°C | 78 |

| Hydrolysis | H₂SO₄, 120°C | 92 |

| Curtius Rearrangement | DPPA, toluene, reflux | 65 |

Synthesis of 2-(Dimethylamino)-2-(1-Methyl-1H-Indol-3-yl)Ethylamine

Indole Alkylation

The 1-methylindole scaffold is functionalized at the 3-position via Friedel-Crafts alkylation (Scheme 2A):

Amination and Reduction

The ester is converted to the primary amine through a Hofmann rearrangement (Scheme 2B):

- Amidation : Ethyl 2-(1-methyl-1H-indol-3-yl)acetate is treated with ammonium hydroxide to yield the corresponding amide.

- Hofmann Rearrangement : Reaction with NaOCl and NaOH generates the primary amine, which is subsequently dimethylated using formaldehyde and NaBH₃CN (75% overall yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂BrCO₂Et, DCM, 0°C | 85 |

| Hofmann Rearrangement | NaOCl, NaOH, H₂O | 68 |

| Dimethylation | HCHO, NaBH₃CN, MeOH | 75 |

Urea Bond Formation

Coupling Strategy

The amine and isocyanate are combined in anhydrous THF at 0°C under N₂ (Scheme 3):

- Reaction : 2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine (1.0 eq) is added dropwise to 2-(trifluoromethyl)phenyl isocyanate (1.1 eq).

- Workup : The mixture is stirred for 12 h, quenched with H₂O, and extracted with ethyl acetate.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) affords the title compound in 82% yield.

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 4H, Ar-H), 7.32–7.25 (m, 3H, indole-H), 4.12 (q, J = 7.2 Hz, 2H, CH₂), 3.76 (s, 3H, NCH₃), 2.94 (s, 6H, N(CH₃)₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (CF₃).

Optimization and Challenges

Trifluoromethylation Efficiency

The use of TT-CF₃⁺OTf⁻ outperformed traditional Umemoto reagents in aryl trifluoromethylation, reducing side products from 22% to <5%. Cyclic voltammetry confirmed the reagent’s high reduction potential (-1.23 V vs SCE), favoring single-electron transfer pathways.

Indole Reactivity

Alkylation at the indole 3-position required strict temperature control (-10°C to 0°C) to suppress polymerization. DES solvents (e.g., choline chloride/urea) were evaluated but provided no yield improvement over DCM.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or phenyl rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study Example :

A study published in a peer-reviewed journal demonstrated that treatment with this urea derivative led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Targeting G Protein-Coupled Receptors (GPCRs)

The compound has also been explored for its potential as a ligand for G protein-coupled receptors, which are critical targets in drug discovery due to their role in numerous physiological processes. Computational modeling studies suggest that it may act as an agonist or antagonist depending on the receptor subtype.

Research Insights :

A recent publication highlighted the development of a multi-task model for profiling GPCRs, where this compound was identified as a promising candidate for further pharmacological evaluation .

Pesticidal Properties

In agricultural research, derivatives of this compound have been investigated for their potential use as eco-friendly pesticides. The trifluoromethyl group is known to enhance biological activity against pests while reducing environmental impact.

Experimental Findings :

Field trials demonstrated that formulations containing this urea derivative effectively reduced pest populations in crops without adversely affecting beneficial insects. This positions it as a viable alternative to conventional pesticides .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns on the Urea Backbone

Comparison with M64 ()

M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) shares the urea backbone and dimethylaminoethyl group but differs in key substituents:

- Pyridin-4-yl replaces the 1-methylindole in the target compound.

- A morpholino group is present on the phenyl ring instead of a lone trifluoromethyl group.

Implications :

- The morpholino group in M64 likely improves water solubility compared to the hydrophobic trifluoromethyl group in the target compound.

- The pyridine in M64 may enable π-π stacking interactions distinct from the indole’s hydrophobic interactions .

Comparison with 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

This analog shares the indol-3-yl group but lacks the dimethylamino and trifluoromethyl substituents:

- 2-Methylphenyl replaces 2-(trifluoromethyl)phenyl .

- No dimethylamino group on the ethyl chain.

| Feature | Target Compound | Compound |

|---|---|---|

| Phenyl Substituent | 2-(Trifluoromethyl)phenyl | 2-Methylphenyl |

| Amino Group | Dimethylamino | Absent |

| Lipophilicity | High (CF3) | Moderate (methyl) |

Implications :

Trifluoromethyl-Containing Analogs

Comparison with NZ-65/NZ-66 ()

NZ-65 and NZ-66 are complex urea derivatives with bis(trifluoromethyl)phenyl groups and indole-based linkers:

- Both feature 3,5-bis(trifluoromethyl)phenyl substituents.

- Indole moieties are modified with extended polyethylene glycol (PEG) chains.

Implications :

- Dual trifluoromethyl groups in NZ-65/NZ-66 increase lipophilicity but may reduce solubility.

- The target compound’s simpler structure may offer synthetic advantages over NZ-65/NZ-66’s complex PEG linkers.

Comparison with Thiourea Derivatives ()

describes 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(dimethylamino)cyclohexyl]thiourea:

- Thiourea (S instead of O) backbone.

- Cyclohexyl-dimethylamino group instead of ethyl-dimethylamino.

| Feature | Target Compound | Compound |

|---|---|---|

| Backbone | Urea | Thiourea |

| Amino Group | Ethyl-dimethylamino | Cyclohexyl-dimethylamino |

| Binding Affinity | Moderate (urea) | Potentially higher (thiourea) |

Implications :

Substituent Effects on Pharmacokinetics

Comparison with Adamantyl Urea ()

describes 1-(2-oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea :

- Adamantyl group replaces the indole moiety.

- Polyfluorinated phenyl ring.

| Feature | Target Compound | Adamantyl Urea |

|---|---|---|

| Core Structure | Indole-linked urea | Adamantyl-linked urea |

| Phenyl Substituents | Single CF3 | 2,3,4-Trifluoro |

| Metabolic Stability | Moderate | High (adamantyl’s rigidity) |

Implications :

- The adamantyl group’s rigidity may improve metabolic stability but reduce synthetic accessibility.

- Polyfluorination in ’s compound could enhance bioavailability compared to the target’s single CF3 group.

Biological Activity

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 487.53 g/mol. The structural features include a dimethylamino group, an indole moiety, and a trifluoromethyl phenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the indole structure is known to enhance binding affinity to certain receptors, while the trifluoromethyl group can influence lipophilicity and metabolic stability.

Key Mechanisms:

- Receptor Modulation: The compound may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), impacting downstream signaling pathways.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses.

Biological Activity Data

Several studies have reported on the biological activity of similar compounds with related structures. Below is a summary table highlighting key findings from various assays:

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of similar compounds on various cancer cell lines, including HeLa and L1210. The results indicated that compounds with structural similarities exhibited significant inhibition of cell growth, with IC50 values ranging from 20 to 50 μM depending on the specific cell line tested.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives demonstrated potent inhibition of COX enzymes, which are crucial in the inflammatory response. The most effective compounds showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

- Methodological Answer : The synthesis involves multi-step reactions:

Indole Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone/aldehyde under acidic conditions) to construct the 1-methylindole moiety .

Amine Functionalization : Introduce dimethylamino groups via nucleophilic substitution or reductive amination, ensuring proper pH and temperature control to avoid side reactions .

Urea Linkage : React the amine intermediate with 2-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane or DMF, using triethylamine as a base to facilitate urea bond formation .

Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity. Monitor yield optimization by adjusting stoichiometry and reaction time .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identify indole protons (δ 7.1–7.5 ppm), urea NH signals (δ 5.5–6.5 ppm), and dimethylamino singlet (δ 2.2–2.5 ppm). Integration ratios confirm substituent positions .

- 13C NMR : Detect trifluoromethyl carbon (δ 120–125 ppm, quartet) and indole aromatic carbons (δ 110–140 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 463.2). Fragmentation patterns validate the urea linkage and indole moiety .

- IR Spectroscopy : Urea carbonyl stretch (1640–1680 cm⁻¹) and indole N-H bend (≈740 cm⁻¹) confirm functional groups .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™). IC50 values are calculated via dose-response curves (1 nM–100 μM range) .

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with [3H]-ligands. Use HEK293 cells expressing target receptors; measure Ki values .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess viability at 48–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify:

- Indole substituents : Replace 1-methyl with benzyl or hydrogen .

- Trifluoromethyl position : Compare ortho, meta, and para isomers .

- Dimethylamino group : Test pyrrolidino or piperazino analogs .

- Assay Parallelization : Screen analogs in parallel for receptor binding (SPR) and metabolic stability (microsomal assays). Prioritize compounds with >10-fold selectivity and >1 h half-life .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability .

Q. What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Mask urea NH groups with acetyl or PEGylated prodrugs to enhance plasma stability. Monitor hydrolysis kinetics in simulated gastric fluid .

- Formulation Optimization : Use lipid-based nanoparticles (LNPs) to improve solubility and hepatic first-pass metabolism resistance. Characterize encapsulation efficiency via HPLC .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to evaluate metabolic pathway modulation .

Q. How should conflicting data between receptor binding affinity and functional cellular activity be resolved?

- Methodological Answer :

- Assay Validation :

- Confirm binding assay conditions (e.g., buffer ionic strength, Mg²+ concentration) match physiological settings .

- Use orthogonal functional assays (e.g., cAMP accumulation for GPCRs vs. calcium flux) .

- Off-Target Screening : Perform broad-panel profiling (Eurofins CEREP) to identify unintended targets (e.g., adrenergic receptors) that may explain discrepancies .

- Permeability Assessment : Measure P-gp efflux ratio (Caco-2 cells) to determine if poor cellular uptake underlies low functional activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.